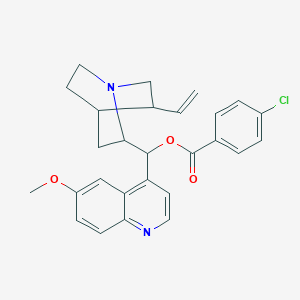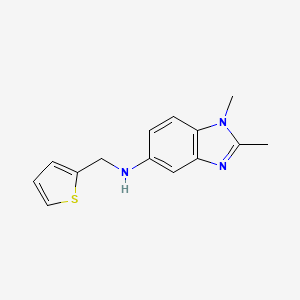
1,2-dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine is a heterocyclic compound that combines the structural features of benzimidazole and thiophene. Benzimidazole is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . Thiophene derivatives are also recognized for their biological activities and applications in material science . The combination of these two moieties in a single molecule can potentially lead to compounds with unique and enhanced properties.
Méthodes De Préparation
The synthesis of 1,2-dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine typically involves the following steps:
Construction of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Introduction of Thiophene Moiety: The thiophene moiety can be introduced through various synthetic routes, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Final Coupling: The final step involves the coupling of the benzimidazole core with the thiophene moiety under suitable conditions to obtain the target compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,2-Dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and thiophene rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It can be explored for its antimicrobial, anticancer, and antiviral properties, similar to other benzimidazole and thiophene derivatives
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,2-dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine is likely to involve interactions with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, while thiophene derivatives can modulate ion channels and receptors . The specific mechanism of action would depend on the biological context and the specific target being studied.
Comparaison Avec Des Composés Similaires
1,2-Dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine can be compared with other similar compounds, such as:
1,2-Dimethylbenzimidazole: Lacks the thiophene moiety and may have different biological activities.
Thiophene-2-carboxamide: Lacks the benzimidazole core and may have different chemical properties.
1-Methyl-2-(thiophen-2-ylmethyl)benzimidazole: Similar structure but with different substitution patterns, leading to potentially different activities.
The uniqueness of this compound lies in the combination of the benzimidazole and thiophene moieties, which can result in enhanced or novel properties compared to its individual components.
Propriétés
Numéro CAS |
488704-85-4 |
|---|---|
Formule moléculaire |
C14H15N3S |
Poids moléculaire |
257.36 g/mol |
Nom IUPAC |
1,2-dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C14H15N3S/c1-10-16-13-8-11(5-6-14(13)17(10)2)15-9-12-4-3-7-18-12/h3-8,15H,9H2,1-2H3 |
Clé InChI |
FYIIBIPOTHDWIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=CS3 |
Solubilité |
31.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


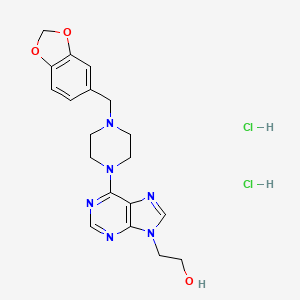
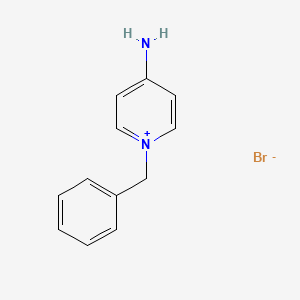
![N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14151395.png)
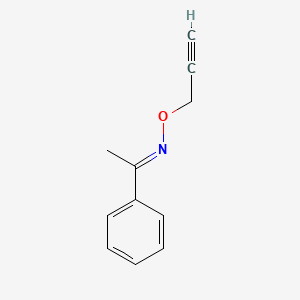
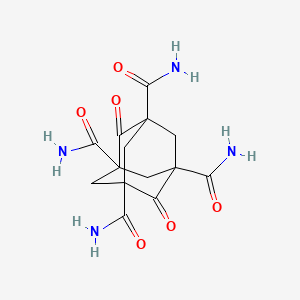


![2-(5-methyl-1H-pyrazol-1-yl)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14151430.png)
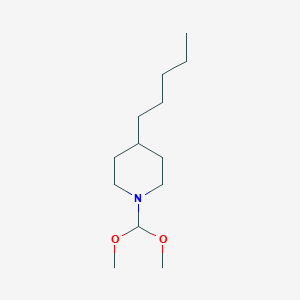

![2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14151453.png)
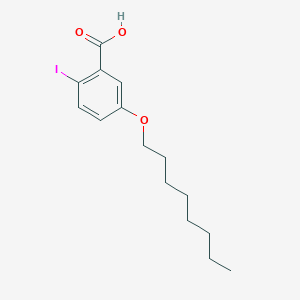
![(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B14151461.png)
